3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C12H17IN6 It is a derivative of pyrazolo[3,4-d]pyrimidine, which is known for its diverse biological activities
Preparation Methods
The synthesis of 3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the iodination of a pyrazolo[3,4-d]pyrimidine precursor, followed by the introduction of the 1-methyl-4-piperidinylmethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:
- 3-Bromo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-Chloro-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
These compounds share a similar core structure but differ in the halogen atom attached to the pyrazolo[3,4-d]pyrimidine ring.
Properties
IUPAC Name |
3-iodo-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN6/c1-18-4-2-8(3-5-18)6-19-12-9(10(13)17-19)11(14)15-7-16-12/h7-8H,2-6H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQMKLDOOMLCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN2C3=NC=NC(=C3C(=N2)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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